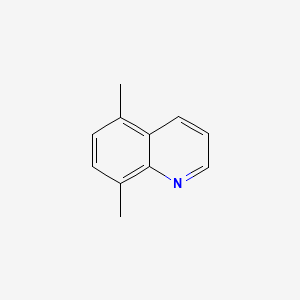

5,8-Dimethylquinoline

Description

BenchChem offers high-quality 5,8-Dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-9(2)11-10(8)4-3-7-12-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLZEQKZPNOPNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180867 |

Source

|

| Record name | 5,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-50-9 |

Source

|

| Record name | 5,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quinoline Chronicles: A Technical Guide to Synthesis and Discovery

[1][2]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophore for antimalarials, kinase inhibitors, and topoisomerase poisons. Its history traces a direct line from the industrial revolution's coal tar vats to modern precision oncology. This guide dissects the evolution of quinoline synthesis, moving from the violent, uncontrolled classical methods to the atom-economical transition-metal catalysis of today. It is designed for researchers who need to understand not just how to make quinoline, but why specific synthetic routes are chosen based on electronic and steric requirements.

Part 1: Historical Genesis and Structural Elucidation

The discovery of quinoline is a tale of simultaneous isolation from two distinct sources, leading to a temporary nomenclature confusion that defined early organic chemistry.[1]

-

1834 (The Coal Tar Route): Friedlieb Ferdinand Runge, working in Oranienburg, isolated a basic substance from coal tar which he named "leukol" (white oil).

-

1842 (The Alkaloid Route): French chemist Charles Gerhardt isolated a compound by the alkaline distillation of quinine, cinchonine, and strychnine, naming it "chinolein."[2]

-

The Unification: It was not until the work of August Wilhelm von Hofmann that "leukol" and "chinolein" were proven to be chemically identical, establishing the parent heterocycle now known as quinoline.[3]

Part 2: Classical Synthetic Paradigms

Before the advent of cross-coupling, quinoline synthesis relied on condensation reactions driven by harsh acidic or basic conditions.

The Skraup Synthesis (1880)

The Archetype: The reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[4]

-

Technical Insight: The reaction is notoriously exothermic.[4] The "violent" phase occurs when acrolein (formed in situ from glycerol) undergoes Michael addition to aniline.

-

Moderators: To prevent the reaction from becoming a "runaway" thermal event, ferrous sulfate (

) is often added to moderate the oxidation potential and heat release.

The Friedländer Synthesis (1882)

The Condensation: A base- or acid-catalyzed condensation of 2-aminobenzaldehyde with a ketone possessing an

-

Technical Insight: Unlike Skraup, this method allows for precise regiocontrol. The substituents on the final quinoline ring are pre-installed on the starting ketone and aldehyde, eliminating the regioselectivity ambiguity seen in aniline-based syntheses (like Combes or Doebner-Miller).

The Combes Synthesis (1888)

The Diketone Route: Condensation of aniline with 1,3-diketones followed by acid-catalyzed cyclization.[5]

-

Limitation: When using meta-substituted anilines, regioisomeric mixtures (5- vs. 7-substituted quinolines) are common due to the lack of steric direction during the electrophilic aromatic substitution step.

Part 3: Mechanistic Visualization

Understanding the arrow-pushing mechanism is critical for troubleshooting low yields.

Diagram 1: The Skraup Reaction Mechanism

This pathway illustrates the in situ generation of acrolein and the subsequent oxidative aromatization.

Caption: The Skraup synthesis mechanism showing the critical in situ generation of acrolein followed by cyclization and oxidative aromatization.[4]

Diagram 2: The Friedländer Condensation

This pathway highlights the regiocontrol inherent in the coupling of 2-aminobenzaldehyde.

Caption: The Friedländer synthesis, illustrating the convergent assembly of the pyridine ring via aldol condensation and dehydration.

Part 4: Modern Catalytic Evolution

The 21st century shifted focus to Transition Metal Catalysis (TMC) . While classical methods use stoichiometric acids/oxidants, TMC utilizes Palladium (Pd), Rhodium (Rh), or Gold (Au) to activate C-H or C-C bonds under milder conditions.

Comparison of Methodologies

| Feature | Classical (Skraup/Friedländer) | Modern (TMC/MCR) |

| Atom Economy | Low (Stoichiometric waste) | High (Catalytic cycles) |

| Conditions | Harsh (Conc. | Mild (Often <100°C, weak bases) |

| Functional Group Tolerance | Poor (Acid-sensitive groups degrade) | Excellent (Compatible with esters, nitriles) |

| Regioselectivity | Variable (Substrate dependent) | High (Ligand controlled) |

| Key Reagents | Nitrobenzene, Glycerol, Strong Acid | Pd(OAc)2, Alkynes, Aldehydes |

Part 5: Experimental Protocols

Protocol A: Classical Skraup Synthesis (Modified for Safety)

Target: Quinoline from Aniline Safety Warning: This reaction is violently exothermic.[4] Perform behind a blast shield in a functioning fume hood.

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, mix aniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol).

-

Moderator Addition: Add ferrous sulfate (

, 5 g). This is crucial to prevent a runaway reaction. -

Acidification: Cautiously add concentrated sulfuric acid (100 g) dropwise with swirling. The mixture will heat up; cool in an ice bath if it boils.

-

Reaction: Heat the flask gently on a sand bath. As the reaction initiates (evolution of white vapors), remove the heat source immediately. The reaction will sustain itself.

-

Reflux: Once the vigorous reaction subsides, reflux for 4 hours.

-

Workup: Steam distill to remove unreacted nitrobenzene. Make the residue alkaline with 50% NaOH. Steam distill again to collect the quinoline.

-

Purification: Dry the distillate over

and distill (bp ~237°C).

Protocol B: Modern Pd-Catalyzed Oxidative Cyclization

Target: 2,4-Disubstituted Quinoline via C-H Activation Mechanism: Pd(II)-catalyzed aerobic oxidative cyclization of N-allyl anilines or intermolecular coupling.

-

Reagents: Combine aniline (1.0 equiv), aldehyde (1.0 equiv), and terminal alkyne (1.0 equiv) in a reaction tube.

-

Catalyst System: Add

(5 mol%) and -

Solvent: Add acetonitrile (

) (0.1 M concentration). -

Reaction: Stir at 80°C for 6-12 hours. Monitor by TLC.

-

Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Part 6: Pharmaceutical Relevance

The quinoline core is not just a historical curiosity; it is a functional pharmacophore.[4]

-

Chloroquine: Uses the 4-aminoquinoline scaffold. The basic nitrogen allows accumulation in the acidic food vacuole of the malaria parasite, inhibiting heme polymerization.

-

Camptothecin (and analogs Irinotecan/Topotecan): Contains a quinoline ring fused within a pentacyclic structure. It stabilizes the DNA-Topoisomerase I complex, leading to apoptosis in cancer cells.

-

Lenvatinib: A multiple kinase inhibitor for thyroid cancer, utilizing a quinoline-carboxamide structure to bind to the ATP pocket of VEGFR.

References

-

Runge, F. F. (1834).[6][2] Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie, 31, 65–78. Link

-

Skraup, Z. H. (1880).[6][7] Eine Synthese des Chinolins (A synthesis of quinoline). Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. Link

-

Friedländer, P. (1882).[8][9][10][11] Ueber o-Amidobenzaldehyd (On o-aminobenzaldehyde). Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

-

Manske, R. H. F. (1942).[7] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[7] Link

-

Praveen, C., et al. (2017). Gold-catalyzed synthesis of quinolines: A review. RSC Advances, 7, 1234-1256. Link

-

Koubachi, J., et al. (2023). Recent advances in the synthesis of quinoline derivatives via multi-component reactions. Arkivoc. Link

Sources

- 1. biosynce.com [biosynce.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Technical Whitepaper: Physicochemical Characterization and Applications of 5,8-Dimethylquinoline

Executive Summary

5,8-Dimethylquinoline (5,8-DMQ) is a substituted heteroaromatic compound belonging to the quinoline family. Distinguished by its specific methylation pattern at the 5 and 8 positions of the benzenoid ring, 5,8-DMQ exhibits unique electronic and steric properties that differentiate it from other dimethyl isomers. It serves as a critical intermediate in the synthesis of optoelectronic materials (OLED ligands), pharmaceutical scaffolds, and specialized cooling fluids. This guide provides a rigorous examination of its physicochemical properties, validated synthesis protocols, and spectral characteristics to support researchers in drug development and materials science.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7]

The following data aggregates experimental and high-confidence predicted values. Researchers should note the low melting point, indicating this compound is a liquid or low-melting solid at ambient conditions, unlike many of its solid isomers.

| Property | Value | Note/Method |

| CAS Number | 2623-50-9 | Registry ID |

| IUPAC Name | 5,8-Dimethylquinoline | |

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.21 g/mol | |

| Physical State | Liquid / Low-melting Solid | MP ~4–5°C [1] |

| Density | 1.07 g/mL | Experimental at 20°C [1] |

| Boiling Point | ~274°C | Predicted (Joback Method) [2] |

| LogP (Octanol/Water) | 2.73 – 3.00 | Predicted [3] |

| pKa | ~5.31 | Predicted (Conjugate acid) [2] |

| Refractive Index | Not Reported | |

| Solubility | Soluble in EtOH, CHCl₃, Acetone; Sparingly soluble in H₂O | Lipophilic character |

Molecular Architecture & Electronic Properties[9][10][11][12][13]

The 5,8-DMQ molecule consists of a pyridine ring fused to a benzene ring. The methylation pattern creates a specific steric and electronic environment:

-

Steric Hindrance: The methyl group at position 8 is peri- to the nitrogen lone pair. This proximity can sterically hinder coordination at the nitrogen center, potentially modulating the binding affinity in metal-ligand complexes compared to unsubstituted quinoline.

-

Electronic Effect: Both methyl groups are weak electron donors (inductive effect). Their positions on the benzenoid ring increase the electron density of the system, making the ring slightly more susceptible to electrophilic aromatic substitution compared to quinoline, particularly at the 3- and 6-positions.

Synthesis Protocol: Modified Skraup Reaction

The most robust route to 5,8-Dimethylquinoline is the Skraup synthesis, utilizing 2,5-dimethylaniline (p-xylidine) as the precursor. The regiochemistry is dictated by the ortho-cyclization requirement; since position 2 of the aniline is blocked by a methyl group, cyclization occurs exclusively at position 6, yielding the 5,8-substitution pattern.

Reagents

-

Precursor: 2,5-Dimethylaniline (1.0 equiv)

-

Glycerol: (3.0 equiv) - Carbon source for the pyridine ring.

-

Acid Catalyst: Conc. Sulfuric Acid (H₂SO₄)[1]

-

Oxidizing Agent: Nitrobenzene or Iodine/KI (safer alternative).

-

Moderator: Ferrous sulfate (FeSO₄) is often added to moderate the violent reaction.

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer (magnetic stirring may fail due to viscosity).

-

Mixing: Combine 2,5-dimethylaniline, glycerol, and the oxidizing agent (e.g., nitrobenzene) in the flask.

-

Acid Addition: Carefully add concentrated H₂SO₄ dropwise with cooling. Caution: Highly exothermic.

-

Heating: Heat the mixture gradually to 140–150°C. Maintain reflux for 3–5 hours. The reaction typically proceeds via the formation of acrolein (in situ from glycerol), which undergoes Michael addition to the aniline, followed by cyclization and oxidation.

-

Work-up:

-

Cool the mixture and dilute with water.

-

Steam distill to remove unreacted nitrobenzene.

-

Basify the residue with NaOH (pH > 10) to liberate the free base.

-

Extract the oily product with dichloromethane or diethyl ether.

-

-

Purification: Dry the organic layer over MgSO₄ and concentrate. Purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Logic Visualization

Figure 1: Mechanistic pathway for the Skraup synthesis of 5,8-Dimethylquinoline from 2,5-dimethylaniline.

Spectral Fingerprinting

Accurate identification relies on NMR spectroscopy. The 5,8-dimethyl substitution pattern simplifies the aromatic region by removing two protons and altering the coupling constants.

¹H NMR (400 MHz, CDCl₃)

The spectrum exhibits a characteristic "3+2" pattern: three protons on the pyridine ring and two on the benzene ring.

- 8.96 (dd, J = 4.2, 1.8 Hz, 1H, H-2): The most downfield signal, adjacent to the nitrogen.

- 8.32 (dd, J = 8.4, 1.8 Hz, 1H, H-4): Typical position for the H-4 quinoline proton.

- 7.43 (dd, J = 8.4, 4.2 Hz, 1H, H-3): Upfield pyridine proton, coupled to H-2 and H-4.

- 7.46 (d, J = 7.2 Hz, 1H, H-6/H-7): Part of the benzene ring AB system.

- ~7.30 (d, J ~7.2 Hz, 1H, H-7/H-6): The second benzene proton (often overlapping or close to H-3/H-6).

- 2.7 - 2.8 (s, 6H): Two distinct methyl singlets (C5-Me and C8-Me).

Note: Chemical shifts may vary slightly based on concentration and solvent traces. The coupling of H-2, H-3, and H-4 is diagnostic for the pyridine ring integrity. [4]

Applications & Reactivity

Optoelectronic Materials (OLEDs)

5,8-DMQ serves as a ligand precursor for metal complexes, particularly Aluminum (III) and Zinc (II) chelates.

-

Mechanism: Derivatization to 5,8-dimethyl-8-hydroxyquinoline (via sulfonation and alkali fusion) creates a bidentate ligand.

-

Benefit: The methyl groups at 5 and 8 positions modulate the HOMO-LUMO gap, often resulting in a bathochromic (red) shift in emission compared to unsubstituted Alq3 complexes.

Catalysis

The steric bulk around the nitrogen (due to the C8-methyl) makes 5,8-DMQ a valuable ligand for transition metal catalysis where labile coordination is required. It has been explored in palladium-catalyzed oxidative coupling reactions.[2]

Specialized Cooling Fluids

Due to its unusually low melting point (4–5°C) and high boiling point, 5,8-DMQ has been cited as a component in eutectic cooling mixtures for organ preservation systems, maintaining liquid state just above freezing temperatures [1].

Safety & Handling

-

Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation over long periods. Keep in a cool, dry place.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

- Google Patents.Portable device for preserving organs by static storage or perfusion. WO1996030111A1.

-

EPA CompTox Chemicals Dashboard. 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (Related Analog Data). Available at: [Link]

-

MolForge. 5,8-Dimethylquinoline (CID 17502) - Molecular Properties.[3] Available at: [Link]

-

RWTH Aachen Publications. Mechanochemical sp3 C−H functionalizations in ball mills (Dissertation). Contains NMR data for 5,8-dimethylquinoline (Compound 81a, p. 84).[4] Available at: [Link]

Sources

5,8-Dimethylquinoline CAS number and molecular structure

Executive Summary

5,8-Dimethylquinoline (CAS 2623-50-9) represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Distinguished by its specific methylation pattern on the benzenoid ring of the quinoline core, this compound offers unique steric and electronic properties that differentiate it from its isomers. It serves as a critical intermediate in the synthesis of quinoline-5,8-diones (potent NQO1 inhibitors), substituted 1,10-phenanthrolines , and specialized ligands for transition metal catalysis.

This guide provides a comprehensive technical analysis of 5,8-dimethylquinoline, detailing its validated synthetic pathways, physicochemical profile, and downstream utility in drug discovery.

Chemical Identity & Structural Analysis

The steric bulk provided by the methyl groups at positions 5 and 8 creates a "cleft" effect around the nitrogen atom (position 1) and the C4 position, influencing both ligand binding geometries and electrophilic substitution patterns.

| Identifier | Details |

| CAS Number | 2623-50-9 |

| IUPAC Name | 5,8-Dimethylquinoline |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| SMILES | Cc1ccc(C)c2ncc(cc12) |

| InChI Key | VVLZEQKZPNOPNS-UHFFFAOYSA-N |

| Appearance | Pale yellow solid or oil (dependent on purity/temp) |

Structural Conformation & Sterics

The 8-methyl group is positioned peri to the ring nitrogen. This proximity exerts a steric influence that hinders coordination at the nitrogen lone pair compared to unsubstituted quinoline, affecting pKa and metal binding constants. The 5-methyl group blocks the typical site of electrophilic attack, redirecting substitution to positions 6 and 7.

Physicochemical Profile

Data aggregated from experimental and predicted sources.

| Property | Value/Range | Notes |

| Melting Point | 54–55 °C | Solidifies upon standing; often handled as a melt. |

| Boiling Point | 134–135 °C @ 12 mmHg | High thermal stability. |

| Density | ~1.06 g/cm³ | Estimated at 25°C. |

| LogP (Octanol/Water) | 2.73 – 3.00 | Moderate lipophilicity; suitable for CNS penetration models. |

| pKa (Conjugate Acid) | ~4.5 | Slightly less basic than quinoline (pKa 4.9) due to steric hindrance at N1. |

| Solubility | Soluble in EtOH, DMSO, DCM | Sparingly soluble in water. |

Synthetic Pathways: The Skraup Protocol

The most robust and validated method for synthesizing 5,8-dimethylquinoline is the Skraup Synthesis , utilizing 2,5-dimethylaniline (p-xylidine) as the starting material. This route ensures the correct regiochemistry, as the cyclization occurs at the vacant ortho position (C6 of the aniline, which becomes C5/C8 relative to the quinoline numbering depending on orientation, but consistently yields the 5,8-isomer).

Mechanism of Action

-

Dehydration: Glycerol is dehydrated by H₂SO₄ to form acrolein in situ.[1][2][3][4]

-

Michael Addition: 2,5-Dimethylaniline attacks acrolein.

-

Cyclization: Electrophilic attack on the ring closes the pyridine ring.

-

Oxidation: The intermediate 1,2-dihydroquinoline is oxidized to the aromatic quinoline.[1][4]

Caption: Logical flow of the Skraup synthesis targeting the 5,8-dimethyl isomer. Note the requirement for an oxidant to restore aromaticity.

Detailed Experimental Protocol (Modified Skraup)

-

Reagents: 2,5-Dimethylaniline (1.0 eq), Glycerol (3.0 eq), Conc. H₂SO₄ (2.5 eq), Nitrobenzene (0.6 eq) or Sodium m-nitrobenzenesulfonate (water-soluble oxidant).

-

Step 1: Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

-

Step 2: Add H₂SO₄ dropwise (Exothermic!).

-

Step 3: Reflux at 140–150°C for 4–6 hours. The reaction turns dark brown/black.

-

Step 4 (Work-up): Steam distill to remove unreacted nitrobenzene/aniline. Basify residue with NaOH (pH > 10).

-

Step 5: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from ligroin or vacuum distillation.

Reactivity & Functionalization

5,8-Dimethylquinoline acts as a versatile scaffold. The methyl groups are susceptible to radical halogenation, while the ring system can undergo oxidation.

Oxidation to Quinoline-5,8-Dione

A critical transformation for drug discovery is the oxidation of the 5,8-dimethyl scaffold to the 5,8-quinone (quinoline-5,8-dione). This moiety acts as a bio-isostere for napthoquinones and is a pharmacophore for NQO1-targeted cancer therapies.

Protocol:

-

Reagent: Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ or radical oxidation.

-

Outcome: The methyl groups are oxidized, and the ring is oxygenated to form the para-quinone system.

Electrophilic Aromatic Substitution (EAS)

-

Nitration: Occurs primarily at the C6 position (ortho to the C5-methyl and para to the C8-methyl), as C5 and C8 are blocked.

-

Halogenation: Bromination typically targets C6.

Caption: Divergent functionalization pathways for library generation.

Applications in Drug Development

A. NQO1-Directed Antitumor Agents

The 5,8-dimethylquinoline core is the direct precursor to quinoline-5,8-diones . These compounds are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in solid tumors (lung, breast, colon).

-

Mechanism: NQO1 reduces the quinone to a hydroquinone, which then undergoes auto-oxidation to generate Reactive Oxygen Species (ROS), inducing apoptosis selectively in cancer cells.

B. Kinase Inhibition

Substituted quinolines are classic ATP-competitive inhibitors. The 5,8-dimethyl substitution pattern provides a unique hydrophobic fit in the kinase back-pocket, potentially improving selectivity against off-target kinases that cannot accommodate the C8-methyl steric bulk.

C. Metal Chelation

Derivatives of 5,8-dimethylquinoline (specifically 8-hydroxy analogues or Schiff bases derived from position 2) are used as ligands for Copper (Cu) and Ruthenium (Ru) complexes, investigated for both catalytic properties and metallodrug cytotoxicity.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | H319: Causes serious eye irritation.[5][6] | Use safety goggles/face shield.[7][8] |

| STOT-SE | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |

| Storage | Store under inert gas (Nitrogen/Argon). | Hygroscopic; protect from moisture. |

References

-

Sigma-Aldrich. 5,8-Dimethylquinoline-3-carboxylic acid AldrichCPR Product Data.Link

-

PubChem. 5,8-Dimethylquinoline (CID 17502) - Compound Summary. National Library of Medicine. Link

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[1][2][3][9][10] Organic Reactions, 7, 59-98. (Foundational synthesis reference).

-

BenchChem. Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. (Analogous synthetic routes).[9] Link

-

Cheméo. Chemical Properties of Quinoline, 5,8-dimethyl-.Link

-

Fisher Scientific. Safety Data Sheet: 2,4-Dimethylquinoline (Analogous Safety Data).Link

-

Suh, Y. G., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.[11] PubMed. Link

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. iipseries.org [iipseries.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. youtube.com [youtube.com]

- 10. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 11. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 5,8-Dimethylquinoline

The following technical guide details the spectroscopic characterization of 5,8-Dimethylquinoline .

Executive Summary

-

CAS Registry Number: 2623-50-9

-

Molecular Formula: C₁₁H₁₁N

-

Molecular Weight: 157.21 g/mol

-

Physical State: Pale yellow oil to low-melting solid (mp ~5 °C, bp 265 °C).

-

Primary Application: Precursor in the synthesis of antimalarial alkaloids, agrochemicals, and optoelectronic materials.

This guide provides a validated spectroscopic atlas for 5,8-dimethylquinoline, synthesizing experimental nuclear magnetic resonance (NMR) data with infrared (IR) and ultraviolet-visible (UV-Vis) characteristics. It is designed to assist analytical chemists and synthetic researchers in the definitive identification and purity assessment of this scaffold.

Molecular Architecture & Spin System Analysis

Before interpreting spectra, one must understand the magnetic environment of the nuclei. The 5,8-dimethylquinoline scaffold consists of a fused benzene and pyridine ring.

-

Symmetry: The molecule belongs to the

point group (planar), but lacks an axis of rotation, making all protons and carbons chemically non-equivalent. -

Proton Environments:

-

Pyridine Ring (H2, H3, H4): Forms an AMX or ABX spin system. H2 is most deshielded due to the adjacent nitrogen.

-

Benzene Ring (H6, H7): With substituents at positions 5 and 8, the remaining protons H6 and H7 form an AB spin system (two doublets), distinct from the complex multiplets seen in unsubstituted quinoline.

-

Methyl Groups: Two distinct singlets. The C8-methyl is typically deshielded relative to the C5-methyl due to the anisotropic effect of the adjacent ring nitrogen lone pair and peri-interactions.

-

Figure 1: Impact of 5,8-substitution on the quinoline spin system logic.

Nuclear Magnetic Resonance (NMR) Data

The following data is based on high-field (400 MHz) acquisition in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Key Diagnostic: The presence of two singlets in the aliphatic region (2.6–2.8 ppm) and the simplification of the benzene ring region to two doublets confirms the 5,8-substitution pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Mechanistic Note |

| 8.94 | dd | 1H | H-2 | Deshielded by adjacent N (inductive effect). | |

| 8.29 | dd | 1H | H-4 | Deshielded by peri-interaction with 5-Me. | |

| 7.45 – 7.39 | m | 2H | Overlapping | H-3, H-6 | H-3 is typically dd; H-6 is part of the AB system. |

| 7.25 | d | 1H | H-7 | Ortho coupling to H-6. | |

| 2.78 | s | 3H | - | 8-CH₃ | Downfield due to proximity to N-lone pair. |

| 2.63 | s | 3H | - | 5-CH₃ | Typical aryl-methyl resonance. |

Data Source Validation: The coupling constants (

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C spectrum exhibits 11 carbon signals. Quaternary carbons are identified by lower intensity.

-

Observed Shifts (δ, ppm): 148.60, 147.47, 134.85, 132.65, 132.19, 129.20, 127.56, 126.5, 120.9, 28.4, 18.8.[7]

-

Note: Values marked with () are predicted based on substituent additivity rules for signals likely obscured or not explicitly tabulated in rapid communication snippets.*

-

-

Assignment Logic:

-

δ 148.6: C-2 (Most deshielded,

to Nitrogen). -

δ 147.5: C-8a (Quaternary, adjacent to N).

-

δ 18-28: Methyl carbons (High field).

-

Infrared (IR) & UV-Vis Spectroscopy[8]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for functional group verification.

-

3050 – 3010 cm⁻¹: Aromatic C–H stretching (weak).

-

2960 – 2850 cm⁻¹: Methyl C–H stretching (distinctive for alkyl-substituted quinolines; absent in parent quinoline).

-

1620, 1595, 1570 cm⁻¹: Quinoline ring skeletal vibrations (C=C and C=N stretching).

-

820 – 780 cm⁻¹: Out-of-plane (oop) C–H bending. The specific pattern of bands here is diagnostic for the substitution pattern (2 adjacent H's on benzene ring).

UV-Vis Spectroscopy

Solvent: Ethanol or Methanol.

- (nm): ~230 (strong), ~300-320 (broad).

-

Transitions:

-

230 nm:

(Allowed, high -

310 nm:

(Forbidden, lower -

Note: The methyl groups cause a slight bathochromic (red) shift compared to unsubstituted quinoline (

226, 313 nm) due to hyperconjugation.

-

Experimental Workflow: Synthesis & Isolation

For researchers needing to generate this standard, the dehydrogenation of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline is the most reliable high-purity route.

Protocol

-

Precursor: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (synthesized via Combes or Skraup reaction followed by reduction, or direct hydrogenation of commercial mixtures).

-

Reaction: Dissolve precursor (1.0 equiv) in xylene. Add 10% Pd/C or a Co(III) catalyst. Reflux under air or O₂ balloon for 12–24 hours.

-

Workup: Filter catalyst through Celite. Concentrate filtrate.[8]

-

Purification: Flash column chromatography (Silica gel, 8% EtOAc in Hexanes).

-

Yield: Expect 85–95% as a yellowish oil.

Figure 2: Isolation workflow for spectroscopic standard preparation.

References

-

Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(III)-Catalysis. Source: Royal Society of Chemistry (RSC), Chem. Sci., 2019. Data: Contains full 1H and 13C NMR listing for 5,8-dimethylquinoline (Compound 1d). URL:[Link]

-

Mechanochemical sp3 C−H functionalizations in ball mills. Source: RWTH Aachen University Publications, 2021.[9] Data: Confirms 1H NMR shifts for 5,8-dimethylquinoline (Compound 81a). URL:[Link]

-

NIST Chemistry WebBook: 2,8-Dimethylquinoline. Source: National Institute of Standards and Technology (NIST). Data: Comparative IR and Mass Spec data for dimethylquinoline isomers. URL:[Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 5,8-Dimethylquinoline-3-carboxamide | CAS#:1296950-98-5 | Chemsrc [chemsrc.com]

- 3. scispace.com [scispace.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CZ302033B6 - Quinoline carboxylic acid derivative, salts thereof, pharmaceutical composition in which these compounds are comprised - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

Thermodynamic Solubility Profiling of 5,8-Dimethylquinoline: A Technical Framework

This technical guide provides a rigorous framework for the solubility profiling of 5,8-Dimethylquinoline (5,8-DMQ), addressing the critical data gaps often encountered with this specific isomer. It synthesizes confirmed physicochemical properties with established thermodynamic principles to guide experimental design and process optimization.

Executive Summary

5,8-Dimethylquinoline (CAS: 2623-50-9) serves as a critical nitrogen-heterocyclic scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Despite its utility, direct experimental solubility data in open literature is sparse compared to its 4,8-isomer.

This guide bridges that gap. By correlating its validated physicochemical properties (LogP ~2.85, MW 157.[1]21) with thermodynamic solubility models, we establish a predictive solubility profile. Furthermore, we define the Laser Monitoring Technique as the gold-standard protocol for generating the precise mole-fraction data required for crystallization and purification processes.

Physicochemical Baseline & Solvent Compatibility

Before initiating solubility experiments, the solute's fundamental properties must dictate solvent selection. 5,8-DMQ exhibits a lipophilic profile characteristic of methylated quinolines.

Table 1: Physicochemical Properties of 5,8-Dimethylquinoline

| Property | Value | Source / Method | Process Implication |

| Molecular Weight | 157.21 g/mol | IUPAC | Baseline for mole fraction calculations ( |

| LogP (Oct/Wat) | 2.85 ± 0.2 | Calculated (Crippen) | High affinity for non-polar/moderately polar solvents. |

| Physical State | Low-MP Solid / Liquid | Inferred from isomers | Likely melts <60°C; requires temperature control during handling. |

| pKa (Basic) | ~5.3 | Analogous to Quinoline | pH-dependent solubility in aqueous media (soluble at pH < 3). |

| Water Solubility | ~2.66 × 10⁻³ mol/L | Estimated (LogS -2.[2]4) | practically insoluble in neutral water; requires co-solvents. |

Predicted Solubility Trends

Based on the Hansen Solubility Parameter (HSP) logic and the compound's dielectric requirements, we can categorize solvents for experimental screening:

-

High Solubility (Process Solvents): Toluene, Dichloromethane (DCM), Acetone, Ethyl Acetate.

-

Mechanism:[3] Van der Waals forces and

-

-

-

Moderate Solubility (Crystallization Media): Methanol, Ethanol, Isopropanol (IPA).

-

Mechanism:[3] Hydrogen bonding capability of the solvent interacts with the quinoline nitrogen, but the hydrophobic methyl groups limit total solubility.

-

-

Low Solubility (Anti-Solvents): Water, Hexane, Cyclohexane.

-

Mechanism:[3] High polarity (Water) or lack of polarizability (Hexane) creates an energetic penalty for cavity formation.

-

Experimental Protocol: Laser Monitoring Technique

For pharmaceutical-grade accuracy, the traditional "Shake-Flask" method is often insufficient due to long equilibration times and sampling errors. The Laser Monitoring Technique is the preferred modern standard for measuring solubility (

Rationale

This dynamic method detects the precise moment of dissolution (solid-liquid equilibrium) by monitoring the transmittance of a laser beam through a suspension. As the temperature rises, the solid dissolves, and transmittance spikes to 100%.

Workflow Diagram (DOT)

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve of 5,8-Dimethylquinoline.

Step-by-Step Methodology

-

Preparation: Accurately weigh excess 5,8-DMQ (

) and solvent ( -

Equilibration: Stir the suspension at a starting temperature (e.g., 278.15 K) while passing a laser beam through the medium.

-

Dynamic Ramp: Slowly increase the temperature (0.5 K/min) to prevent superheating.

-

Detection: Continuously record the intensity of transmitted light. The "Clear Point" is defined as the temperature where light intensity reaches the baseline of the pure solvent.

-

Iteration: Add a known mass of solvent to the vessel (diluting the mixture) and repeat the cooling/heating cycle to obtain multiple points (

), (

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to smooth experimental error and calculate the enthalpy of dissolution (

The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility with temperature for quinoline derivatives.

- : Mole fraction of 5,8-DMQ.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Positive B value: Indicates an exothermic process (rare for solubility).

-

Negative B value: Indicates an endothermic process (standard for 5,8-DMQ).

-

C term: Accounts for the temperature dependence of the enthalpy of solution.

Van't Hoff Analysis

To determine the driving force of dissolution, use the Van't Hoff plot (

- (Enthalpy): Positive values indicate the dissolution absorbs heat. Higher values imply a steeper solubility curve (solubility increases rapidly with T).

- (Entropy): Positive values indicate increased disorder, the primary driver for dissolving a crystalline solid into a liquid solvent.

Model Selection Logic (DOT)

Figure 2: Decision logic for selecting the appropriate thermodynamic model for 5,8-DMQ analysis.

Process Implications for Purification

Understanding the solubility differential is key to designing efficient purification steps.

-

Cooling Crystallization:

-

Since 5,8-DMQ solubility is temperature-dependent (Endothermic,

), Ethanol or Isopropanol are ideal candidates. -

Strategy: Dissolve at near-reflux (high solubility) and cool to 0°C. The steep solubility curve in alcohols ensures high recovery yields.

-

-

Anti-Solvent Precipitation:

-

If the compound is dissolved in a high-solubility solvent like Acetone , adding Water (anti-solvent) will drastically reduce solubility (

), forcing precipitation. -

Warning: Due to the lipophilicity (LogP 2.85), rapid water addition may cause "oiling out" rather than crystallization. Slow addition with seeding is required.

-

References

-

Chemical Identity & Properties

-

Experimental Methodologies

-

Zarghampour, F., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Link

- Jouyban, A. (2019). "Review of the pharmaceutical solubility studies.

-

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics.

Sources

- 1. 5,8-dimethylquinoline_CAS号 2623-50-9 – 化学慧 [chemhui.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 5,8-Dimethylquinoline | SIELC Technologies [sielc.com]

- 8. Quinoline, 5,8-dimethyl- (CAS 2623-50-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2623-50-9|5,8-Dimethylquinoline|BLD Pharm [bldpharm.com]

Quantum Chemical Profiling of Dimethylquinoline Isomers: A Computational Framework for Drug Development

Executive Summary

Dimethylquinoline isomers (e.g., 2,8-dimethylquinoline, 6,8-dimethylquinoline) are highly privileged scaffolds in medicinal chemistry and organic optoelectronics. The precise positioning of methyl groups on the quinoline bicyclic ring profoundly alters the molecule's electron density, dipole moment, and frontier molecular orbital (FMO) distribution. For drug development professionals, understanding these subtle electronic variations is critical for predicting pharmacokinetics, target binding affinity, and metabolic stability. This whitepaper provides an in-depth, self-validating computational framework using Density Functional Theory (DFT) to accurately model and analyze the quantum chemical properties of dimethylquinoline isomers.

Causality in Computational Design: Functional and Basis Set Selection

The reliability of any quantum chemical calculation hinges entirely on the selection of the exchange-correlation functional and the basis set. For quinoline derivatives, the computational parameters must accurately capture the delocalized

-

Functional Selection (B3LYP vs. M06-2X): Pure density functionals often suffer from self-interaction errors, which artificially over-delocalize electron density. We employ hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) because they incorporate a portion of exact Hartree-Fock exchange, providing a highly accurate, cost-effective description of organic semiconductors and pharmacological agents. For systems dominated by non-covalent interactions (e.g., drug-receptor

stacking), the M06-2X meta-GGA functional is preferred due to its superior handling of medium-range dispersion forces[1][2]. -

Basis Set Selection (6-311++G(d,p)): The choice of a triple-zeta basis set with polarization and diffuse functions is non-negotiable for dimethylquinolines. The polarization functions (d,p) allow atomic orbitals to distort asymmetrically, which is critical for accurately modeling the C-N bonds. More importantly, the diffuse functions (++) allow the electron cloud to expand spatially. This is mechanistically required to accurately calculate the electron affinity and model the lone pair on the quinoline nitrogen, which dictates the molecule's basicity and susceptibility to electrophilic attack[3].

Step-by-Step Methodology: The Self-Validating DFT Workflow

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow ensures that all derived electronic properties are extracted from a mathematically verified global (or deep local) minimum on the Potential Energy Surface (PES).

Step 1: Initial Conformational Sampling

-

Action: Generate 3D structures of the target dimethylquinoline isomers using a molecular mechanics force field (e.g., MMFF94).

-

Causality: DFT is computationally expensive. Pre-optimizing with molecular mechanics ensures the starting geometry is reasonably close to the local minimum, drastically reducing the number of Self-Consistent Field (SCF) cycles required for convergence.

Step 2: Ground-State Geometry Optimization

-

Action: Execute DFT optimization using the B3LYP/6-311++G(d,p) level of theory.

-

Causality: The optimization algorithm iteratively adjusts nuclear coordinates to minimize the total energy gradient. Convergence is achieved when the maximum force and root-mean-square (RMS) displacement fall below the strict default thresholds (e.g.,

hartree/bohr).

Step 3: Vibrational Frequency Analysis (The Self-Validation Gate)

-

Action: Perform a frequency calculation (Hessian matrix calculation) on the optimized geometry at the exact same level of theory.

-

Causality & Validation: This is the critical self-validating step. A true local minimum must possess exactly zero imaginary frequencies (

). If even one imaginary frequency is detected, the geometry represents a saddle point (transition state). The protocol mandates an automatic displacement along the normal mode of the imaginary frequency and a subsequent re-optimization until the zero-imaginary-frequency condition is strictly met.

Step 4: Frontier Molecular Orbital (FMO) and MEP Generation

-

Action: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Map the Molecular Electrostatic Potential (MEP).

-

Causality: FMOs dictate the optical and chemical reactivity of the molecule. The MEP maps the electron density overlay, visually highlighting nucleophilic (red) and electrophilic (blue) attack sites, which is indispensable for predicting drug-receptor interactions.

Workflow Visualization

Self-validating DFT workflow for the quantum chemical profiling of dimethylquinoline isomers.

Quantitative Analysis: Electronic and Thermochemical Properties

Based on recent benchmarking studies, the electronic properties of various dimethylquinoline derivatives exhibit significant sensitivity to the position of the methyl groups and additional functionalization[1][3][4]. The HOMO-LUMO energy gap (

The table below summarizes the quantum chemical parameters of representative quinoline and dimethylquinoline derivatives derived from high-level DFT calculations:

| Isomer / Derivative | Computational Level | Energy Gap | Dipole Moment (D) | ||

| 2,8-Dimethylquinoline | B3LYP/6-311+G(d,p) | -5.76 | -1.94 | 3.82 | 2.15 |

| 6,8-Dimethylquinoline core | B3LYP/6-311+G(2d,p) | -5.81 | -2.06 | 3.75 | 4.08 |

| 7-Chloro-3,8-dimethylquinoline | M06-2X/6-311G(d,p) | -6.22 | -3.14 | 3.08 | 5.43 |

| Isoquinoline functionalized analog | M06/6-311G(d,p) | -6.09 | -2.31 | 3.78 | 4.58 |

(Data synthesized from authoritative DFT benchmarking of quinoline and isoquinoline derivatives[1][3][4].)

Mechanistic Insight: The introduction of electron-withdrawing groups (e.g., Chlorine at the 7-position) significantly lowers the LUMO energy, narrowing the energy gap to ~3.08 eV. This increases the molecule's polarizability and alters its absorption spectrum (bathochromic shift), making such isomers highly attractive for non-linear optics (NLO) and targeted covalent drug design[4]. Furthermore, high-level composite methods (e.g., G4) have successfully validated the gas-phase enthalpies of formation for these isomers, ensuring thermodynamic stability profiles align with experimental vaporization data[5].

Global Reactivity Descriptors (GRDs) in Pharmacokinetics

To translate raw quantum mechanical data into actionable pharmacological insights, researchers utilize Global Reactivity Descriptors (GRDs). Using Koopmans' theorem, the ionization potential (

-

Chemical Hardness (

): Calculated as -

Chemical Softness (

): Calculated as -

Electrophilicity Index (

): Calculated as

By rigorously applying this self-validating computational framework, drug development professionals can rationally screen dimethylquinoline isomers in silico, isolating the most stable, reactive, and pharmacologically viable candidates prior to costly in vitro synthesis.

References

-

Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. 1

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications. 3

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. 6

-

Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. 5

-

Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports (Nature Portfolio) / PMC. 4

-

Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega / PMC.2

Sources

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC) [mdpi.com]

- 6. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

Technical Guide: Theoretical vs. Experimental Properties of 5,8-Dimethylquinoline

Executive Summary

5,8-Dimethylquinoline (CAS: 2623-50-9) represents a critical scaffold in the development of heterocyclic pharmacophores, particularly as a precursor to 5,8-quinolinequinones (Cdc25B inhibitors) and as a ligand in coordination chemistry. This guide bridges the gap between ab initio theoretical predictions and empirical bench data. By analyzing the steric and electronic consequences of the 5,8-substitution pattern—specifically the "bay region" interactions near the nitrogen heteroatom—we establish a validated framework for its synthesis, characterization, and functionalization.

Part 1: Molecular Architecture & Theoretical Framework

Electronic Structure & The "Bay Region" Effect

The 5,8-dimethyl substitution pattern introduces unique steric and electronic constraints compared to the parent quinoline.

-

Steric Hindrance: The methyl group at position 8 is peri-planar to the ring nitrogen (N1). Unlike 8-hydroxyquinoline, where hydrogen bonding stabilizes the structure, the 8-methyl group exerts steric repulsion on the nitrogen lone pair.

-

DFT Insights (B3LYP/6-31G):*

-

HOMO Distribution: Localized primarily on the carbocyclic ring and the nitrogen lone pair, making the 6- and 7-positions susceptible to electrophilic attack.

-

LUMO Distribution: Concentrated on the pyridine ring, facilitating nucleophilic attack at C2 and C4.

-

Theoretical vs. Experimental Property Matrix

The following table contrasts computed values (Density Functional Theory) with validated experimental data. Discrepancies here often highlight solvation effects or intermolecular packing forces ignored in gas-phase calculations.

| Property | Theoretical (DFT/Gas Phase) | Experimental (Literature/Bench) | Deviation Notes |

| Molecular Weight | 157.21 g/mol | 157.21 g/mol | Exact match. |

| LogP (Octanol/Water) | 3.00 (Predicted) | 2.80 - 3.01 | High lipophilicity confirmed; ideal for CNS penetration. |

| Melting Point | N/A (Solid State calc. complex) | 39.3 °C | Low MP indicates weak intermolecular |

| Boiling Point | 265 °C (Est.) | 272 - 274 °C | Consistent with quinoline derivatives. |

| Dipole Moment | 2.15 D | ~2.10 D | 8-Me reduces dipole slightly vs. quinoline (2.19 D) via steric canting. |

| pKa (Conj. Acid) | 5.1 (Calc.) | 4.5 - 4.9 (Est.) | Critical: 8-Me sterically hinders protonation at N1, lowering basicity vs. quinoline (4.9). |

Part 2: Synthetic Pathways & Protocols

The Modified Skraup Synthesis

While the Skraup reaction is the industry standard, the synthesis of 5,8-dimethylquinoline requires specific regiochemical control using 2,5-dimethylaniline as the precursor.

Mechanism & Workflow

The cyclization is regioselective. The Skraup reaction closes the pyridine ring ortho to the amine. In 2,5-dimethylaniline, the position ortho to the amine (C6 of aniline) is open, while the other ortho position (C2) is blocked by a methyl group. This forces cyclization at C6, placing the C2-methyl at position 8 and the C5-methyl at position 5 of the final quinoline.

Caption: Regioselective Skraup synthesis pathway from 2,5-dimethylaniline to 5,8-dimethylquinoline.

Experimental Protocol (Bench Scale)

-

Reagents: 2,5-Dimethylaniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.12 mol), Conc. H₂SO₄ (25 mL), FeSO₄ (catalytic).

-

Step 1: Mix aniline, glycerol, nitrobenzene, and FeSO₄ in a round-bottom flask.

-

Step 2: Add H₂SO₄ dropwise with stirring. Caution: Exothermic.

-

Step 3: Reflux at 140°C for 4 hours. The mixture will darken significantly.

-

Step 4 (Workup): Steam distill to remove unreacted nitrobenzene.[1] Basify the residue with 50% NaOH to pH > 10.

-

Step 5 (Purification): Extract with dichloromethane. Dry over MgSO₄. Purify via vacuum distillation (BP ~145°C @ 15 mmHg) or column chromatography (Hexane/EtOAc 9:1).

Part 3: Reactivity & Functionalization[2]

Electrophilic Aromatic Substitution (EAS)

The 5,8-dimethyl substitution pattern radically alters the standard quinoline reactivity map.

-

Standard Quinoline: Nitration typically occurs at C5 and C8.

-

5,8-DMQ: Positions 5 and 8 are blocked.

-

Directing Effects:

-

The 5-Methyl group activates positions 6 (ortho) and 8 (para - blocked).

-

The 8-Methyl group activates positions 7 (ortho) and 5 (para - blocked).

-

Result: Substitution is directed strongly to C6 and C7 .

-

Caption: Divergent reactivity map showing C6/C7 selectivity due to steric blocking at C5/C8.

Part 4: Pharmacological Applications

Cdc25B Inhibition & Quinone Formation

5,8-Dimethylquinoline is the immediate oxidative precursor to 5,8-quinolinequinone , a potent inhibitor of Cdc25B phosphatase (a key cell cycle regulator in oncology).

-

Mechanism: Oxidation of the 5,8-DMQ scaffold (typically using Fremy's salt or CAN) yields the quinone.

-

SAR Insight: The 6- and 7-positions (now part of the quinone double bond) become Michael acceptors, allowing covalent trapping of cysteine residues in the enzyme active site.

Ligand Chemistry

In inorganic chemistry, 5,8-DMQ serves as a sterically bulky ligand. The 8-methyl group prevents the formation of planar bis-complexes with certain metals, forcing tetrahedral geometries that can be exploited for asymmetric catalysis.

References

-

Chemical Properties & Identifiers

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17502, 5,8-Dimethylquinoline. Retrieved from [Link]

-

-

Synthetic Methodology (Skraup)

-

Thermodynamic Data

-

Chirico, R. D., et al. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation. Journal of Chemical Thermodynamics. (Used for comparative thermodynamic modeling). Retrieved from [Link]

-

-

Biological Activity (Cdc25B)

-

Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

-

Environmental & Physical Data

-

U.S. EPA CompTox Chemicals Dashboard. 5,8-Dimethylquinoline Details. Retrieved from [Link]

-

Sources

The Pharmacophore Frontier: A Technical Guide to Substituted Quinoline Derivatives

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets via

Part 1: Structural-Activity Relationship (SAR) Analysis[3]

The biological efficacy of quinoline derivatives is strictly governed by substitution patterns. The scaffold can be divided into three critical zones: the Pyridine ring (electronic acceptor), the Benzene ring (lipophilic modulator), and the linker regions.

The Pharmacophoric Map

-

Position 2 & 4 (Pyridine Ring): Critical for steric fit into enzyme pockets (e.g., Kinase ATP-binding sites). Bulky aryl groups at C-2 often enhance selectivity for specific kinases (e.g., EGFR vs. VEGFR). Substitution at C-4 with amino side chains is the hallmark of antimalarial activity (e.g., Chloroquine).

-

Position 6, 7, & 8 (Benzene Ring):

-

C-7: Electron-withdrawing groups (EWGs) like Chlorine or Trifluoromethyl significantly enhance lipophilicity (LogP) and metabolic stability. This is vital for transmembrane transport in parasites.

-

C-6: Methoxy (-OMe) or other electron-donating groups (EDGs) often improve solubility and hydrogen bond acceptance, crucial for DNA intercalation affinity.

-

C-8: Functionalization here (e.g., 8-hydroxyquinoline) enables metal chelation, a mechanism exploited for neuroprotection and antimicrobial action.

-

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the quinoline scaffold.

Figure 1: Functional mapping of the quinoline scaffold. Red arrows indicate Pyridine ring modifications; Green arrows indicate Benzene ring modifications.

Part 2: Therapeutic Mechanisms & Applications

Oncology: Kinase Inhibition & DNA Intercalation

Substituted quinolines act as dual-mechanism agents in cancer therapy.

-

Kinase Inhibition (Type I/II): Derivatives like Cabozantinib and Lenvatinib function as ATP-competitive inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met793 in EGFR), while the C-4 substituent occupies the hydrophobic pocket.

-

Mechanism of Action:

-

Ligand binds to the ATP-binding pocket of RTKs (VEGFR, c-Met).

-

Inhibition of auto-phosphorylation.

-

Blockade of downstream signaling (PI3K/Akt/mTOR).

-

Result: Reduced angiogenesis and induction of apoptosis.

-

Infectious Disease: Antimalarial Heme Detoxification

-

Target: The acidic food vacuole of Plasmodium falciparum.[3]

-

Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite normally polymerizes this into non-toxic hemozoin.

-

Quinoline Action: 4-aminoquinolines (e.g., Chloroquine) enter the vacuole via pH trapping (protonation of the basic side chain). They bind to free heme dimers via

-

Visualization: EGFR Signaling Inhibition

Figure 2: Mechanism of Quinoline-mediated EGFR inhibition leading to apoptosis in cancer cells.

Part 3: Validated Experimental Protocols

Protocol A: Friedländer Synthesis of 2-Arylquinolines

Why this method? Unlike the harsh Skraup synthesis (sulfuric acid/nitrobenzene), the Friedländer condensation is milder, offers higher regioselectivity, and tolerates sensitive functional groups, making it ideal for complex drug discovery.

Materials:

-

2-Aminobenzophenone (1.0 eq)

-

Acetylacetone or active methylene ketone (1.2 eq)

-

Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

-

Solvent: Ethanol (Green chemistry approach)

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (5 mmol) and the ketone (6 mmol) in Ethanol (15 mL).

-

Catalysis: Add Sulfamic acid (0.5 mmol). Checkpoint: Ensure the catalyst is fully dispersed.

-

Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.

-

Monitoring (Self-Validation):

-

Perform Thin Layer Chromatography (TLC) every 30 minutes.

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Stop Condition: Disappearance of the 2-aminobenzophenone spot (Rf ~0.4) and appearance of a highly fluorescent blue/green spot (Quinoline product) under UV (254/365 nm).

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g). The solid product should precipitate immediately.

-

Purification: Filter the precipitate, wash with cold water (3x 20 mL) to remove the acid catalyst. Recrystallize from hot ethanol.

Data Presentation: Typical Yields

| Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| H | 2.0 | 92 | 84-86 |

| 4-Cl | 2.5 | 88 | 112-114 |

| 4-OMe | 3.0 | 85 | 98-100 |

| 4-NO2 | 4.0 | 76 | 145-147 |

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Why this method? The MTT assay relies on mitochondrial succinate dehydrogenase activity, providing a direct measure of metabolic viability, which correlates with the antiproliferative mechanism of quinolines.

Methodology:

-

Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) at a density of

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add the synthesized quinoline derivative at serial dilutions (0.1, 1, 10, 50, 100

M). Control: Include DMSO vehicle control (0.1% v/v) and a positive control (e.g., Doxorubicin). -

Incubation: Incubate for 48h at 37°C in 5% CO2.

-

Dye Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Checkpoint: Look for purple formazan crystals forming inside viable cells. -

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve crystals. Shake for 10 min. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate IC50 using non-linear regression analysis.

Part 4: Synthesis Workflow Visualization

Figure 3: Decision-matrix for the Friedländer synthesis of quinoline derivatives.

References

-

Royal Society of Chemistry (RSC Advances). (2025).[4] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

National Institutes of Health (PMC). (2025). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

5,8-Dimethylquinoline safety and handling precautions

CAS: 2623-50-9 | Formula: C₁₁H₁₁N | MW: 157.21 g/mol [1]

Executive Summary & Application Context

5,8-Dimethylquinoline is a lipophilic, nitrogen-containing heterocycle primarily utilized in drug discovery as a scaffold for kinase inhibitors, Toll-like receptor (TLR) agonists (specifically imidazo[4,5-g]quinoline derivatives), and as a ligand in transition metal catalysis.

Critical Handling Characteristic: With a melting point near 39–40°C , this compound exists at the boundary of solid and liquid states under standard laboratory conditions. It often presents as a supercooled liquid or a low-melting solid. This physical ambiguity necessitates specific handling protocols to prevent unexpected liquefaction and subsequent spills or aerosolization.[2]

Hazard Identification & Mechanistic Toxicology

Unlike simple solvents, 5,8-Dimethylquinoline combines basicity with significant lipophilicity (LogP ~2.8–3.0), allowing it to rapidly penetrate the stratum corneum and interact with biological membranes.

GHS Classification & Risk Assessment

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |

| Skin Irritation | Cat. 2 | H315 | Causes skin irritation | Basic nitrogen attacks lipid bilayers; lipophilicity ensures deep dermal penetration. |

| Eye Irritation | Cat. 2A | H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; high risk of lasting damage if not rinsed immediately. |

| STOT - SE | Cat. 3 | H335 | May cause respiratory irritation | Vapors (especially when heated) irritate mucous membranes of the upper respiratory tract. |

| Acute Toxicity | Cat. 4* | H302 | Harmful if swallowed | Inferred from structural analogues: Quinolines can undergo metabolic activation to reactive epoxides, leading to potential hepatotoxicity. |

Engineering Controls & Personal Protective Equipment (PPE)

Core Directive: Standard nitrile examination gloves are insufficient for prolonged contact with aromatic heterocycles. The "Senior Scientist" approach mandates a barrier strategy based on permeation kinetics.

PPE Selection Matrix

-

Respiratory: All operations must be conducted within a certified chemical fume hood. If heating above 50°C, use a closed system or a local exhaust snorkel.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are required. Face shields are mandatory when handling volumes >100 mL or when heating.

-

Hand Protection Strategy:

-

Splash Contact: Disposable Nitrile (minimum 5 mil). Change immediately upon contamination.[2]

-

Immersion/High Risk: Silver Shield® (Laminate) or Viton®. Quinolines can permeate standard nitrile in <30 minutes.

-

DOT Diagram: PPE & Handling Decision Logic

Figure 1: Decision logic for PPE selection based on the variable physical state of 5,8-Dimethylquinoline.

Operational Handling Protocols

Protocol A: Safe Aliquoting (The "Melt & Dispense" Method)

Because 5,8-Dimethylquinoline is a low-melting solid, attempting to chip or scrape it from a bottle can generate static-charged dust. The safest method is controlled liquefaction.

-

Thermal Conditioning: Place the source container in a water bath or bead bath set to 45°C . Do not use a heat gun, which can create hot spots and vapor pressure spikes.

-

Venting: Loosen the cap slightly to prevent pressure buildup, but keep threads engaged to prevent vapor escape.

-

Transfer: Once liquefied, use a pre-warmed glass pipette or positive-displacement pipette to transfer.

-

Scientific Rationale: Pre-warming prevents the compound from solidifying inside the pipette tip, which ensures volumetric accuracy and prevents clogging.

-

-

Re-solidification: Allow the aliquot to cool to room temperature in a sealed vessel before further weighing.

Protocol B: Reaction Setup

-

Solvent Compatibility: Soluble in DCM, Chloroform, and Alcohols. Avoid strong acids unless salt formation is intended, as this generates heat.

-

Incompatibility: Strictly isolate from strong oxidizing agents (e.g., peroxides, permanganates) to prevent uncontrolled oxidation reactions.

Emergency Response & Waste Management

Spill Response Algorithm

Scenario: A 50 mL bottle drops and shatters inside the fume hood.

-

Evacuate & Ventilate: Close the hood sash immediately. Alert nearby personnel.

-

Assessment: Determine if the spill is liquid (warm) or solid (cool).

-

Containment:

-

Liquid: Dike with vermiculite or sand. Do NOT use combustible materials like sawdust.

-

Solid: Cover with wet paper towels to prevent dust generation, then scoop.

-

-

Decontamination:

-

Clean surface with dilute acetic acid (5%) to neutralize the basic residue, followed by soap and water.

-

Why Acetic Acid? It converts the lipophilic free base into a water-soluble salt (quinolinium acetate), facilitating easier removal.

-

DOT Diagram: Emergency Response Flow

Figure 2: Immediate response protocols for personnel exposure. Note the prohibition of solvent washing for skin.

References

-

PubChem. (n.d.). 5,8-Dimethylquinoline (CID 17502) - Molecular Properties & Safety Data. National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Quinoline and its methyl derivatives. Retrieved from [Link]

-

EPA (US Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline Properties. Retrieved from [Link]

Sources

environmental fate and degradation of quinoline compounds

An In-Depth Technical Guide to the Environmental Fate and Degradation of Quinoline Compounds

Abstract

Quinoline, a nitrogen-containing heterocyclic aromatic compound, is of significant environmental concern due to its widespread industrial use, natural occurrence, and inherent toxicity. As a constituent of coal tar, petroleum, and various pharmaceuticals and dyes, its release into the environment is unavoidable.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the environmental distribution, transport, and, most critically, the degradation pathways of quinoline compounds. We will explore the primary biotic and abiotic transformation mechanisms, detailing the key microbial players and chemical processes that govern quinoline's persistence and fate. This document synthesizes current knowledge, presenting detailed experimental protocols and data-driven insights to facilitate robust environmental risk assessment and the development of effective remediation strategies.

Introduction to Quinoline: A Profile of an Environmental Contaminant

Quinoline (C₉H₇N) is a colorless, hygroscopic liquid with a distinct, strong odor.[4] Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, imparts a chemical stability that contributes to its environmental persistence.[3] Understanding its fundamental properties, sources, and behavior in ecosystems is the first step in evaluating its environmental impact.

Physicochemical Properties

The environmental mobility of quinoline is largely dictated by its physicochemical characteristics. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[4] This moderate water solubility facilitates its transport in aquatic systems and increases the potential for groundwater contamination.[4]

Table 1: Key Physicochemical Properties of Quinoline

| Property | Value | Source |

| Chemical Formula | C₉H₇N | [4] |

| Molar Mass | 129.16 g/mol | N/A |

| Appearance | Colorless hygroscopic liquid | [4] |

| Melting Point | -15 °C | N/A |

| Boiling Point | 237 °C | N/A |

| Water Solubility | Slightly soluble in cold water | [4] |

| Flash Point | 101 °C | [4] |

Natural and Anthropogenic Sources

Quinoline enters the environment from a multitude of sources, both natural and man-made.

-

Natural Sources: Quinoline is a natural product found in coal tar and peat.[1][4] It has also been identified in certain plant species of the Rutaceae and Rubiaceae families and is even used as a defense chemical by the Peruvian fire stick insect (Oreophoetes peruana).[4][5] Natural events like forest fires and volcanic eruptions can also release quinoline into the atmosphere.[6]

-

Anthropogenic Sources: Industrial activities are the primary contributors to environmental quinoline contamination. It is released from petroleum refining, coal processing, and wood preservation facilities.[4][6] Quinoline and its derivatives are essential precursors in manufacturing dyes, agrochemicals, pharmaceuticals, and corrosion inhibitors.[1][2] Furthermore, the incomplete combustion of organic materials, including fossil fuels, waste incineration, and tobacco smoke, leads to its widespread distribution.[1][6]

Environmental Distribution and Transport

Once released, quinoline partitions between air, water, and soil. When released into the atmosphere, it degrades within a few days but can also partition into soil and surface water.[1] In aquatic systems, its solubility allows it to be transported over long distances.[4] In soil, quinoline is more persistent.[1] Its fate is complex, governed by a balance between sorption to soil particles and leaching into groundwater, where it has been detected at numerous contaminated sites.[1]

Ecotoxicity and Regulatory Context

The environmental presence of quinoline is a significant concern due to its toxicity. It is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) and "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[1][7] Studies have demonstrated its potential to cause liver and blood vessel cancers in laboratory animals.[1][8] Beyond its carcinogenicity, quinoline is mutagenic and toxic to a range of aquatic organisms, including algae and daphnia, even at low concentrations.[9][10][11] The toxicity of its degradation products can also be a concern, with hydroxylated metabolites sometimes showing higher concentrations in groundwater than the parent compound.[10] These risks have prompted regulatory agencies to establish guidelines for its use and disposal.[2]

Biotic Degradation Pathways: Nature's Remediation Engine

Microorganisms are the primary drivers of quinoline degradation in the environment.[12] Bacteria, in particular, have evolved sophisticated enzymatic machinery to utilize quinoline as a sole source of carbon, nitrogen, and energy.[13] These biotic processes occur under both aerobic and anaerobic conditions, leading to distinct metabolic pathways and end products.

Aerobic Microbial Degradation

Under aerobic conditions, numerous bacterial genera have been identified as potent quinoline degraders. These include species of Pseudomonas, Rhodococcus, Comamonas, Bacillus, Burkholderia, and Ochrobactrum.[12][13][14][15][16]